molecular formula C13H21NO3 B2475466 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide CAS No. 2138392-96-6

4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide

Cat. No. B2475466
CAS RN: 2138392-96-6
M. Wt: 239.315
InChI Key: ISBLCEAOESKQAX-UHFFFAOYSA-N
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Description

4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide, also known as MOPIBOC, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. MOPIBOC belongs to the class of bicyclic amides and has a unique structure that makes it a valuable compound for studying certain biological processes.

Mechanism of Action

4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide has been found to bind to the α7 nAChR and the GABA-A receptor with high affinity. Its binding to these receptors leads to a modulation of their activity, which can have various effects on physiological processes. The α7 nAChR is involved in synaptic transmission and neuronal signaling, and its activation can lead to the release of neurotransmitters such as dopamine and acetylcholine. The GABA-A receptor mediates the inhibitory effects of the neurotransmitter GABA, and its activation can lead to a decrease in neuronal activity.
Biochemical and Physiological Effects
4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide has been found to have various biochemical and physiological effects. Its binding to the α7 nAChR has been found to lead to an increase in the release of acetylcholine and dopamine, which can have various effects on cognitive function and behavior. Its binding to the GABA-A receptor has been found to lead to a decrease in neuronal activity, which can have various effects on anxiety and seizure activity. These effects make 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide a valuable compound for studying the mechanisms of these receptors and their role in various physiological processes.

Advantages and Limitations for Lab Experiments

4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide has several advantages for lab experiments. Its high affinity for the α7 nAChR and the GABA-A receptor make it a valuable pharmacological tool for studying the mechanisms of these receptors. Its unique structure also makes it a valuable compound for studying the structure-activity relationship of these receptors. However, 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide also has limitations for lab experiments. Its complex synthesis method and low solubility can make it difficult to work with in certain experiments. Its high affinity for these receptors can also make it difficult to distinguish its effects from other compounds that bind to these receptors.

Future Directions

There are many future directions for research on 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide. One direction is to study its effects on cognitive function and behavior. Its binding to the α7 nAChR and the release of acetylcholine and dopamine can have various effects on these processes. Another direction is to study its effects on anxiety and seizure activity. Its binding to the GABA-A receptor can have various effects on these processes. Finally, future research can focus on optimizing the synthesis method of 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide to yield higher purity and higher yield of the compound. This can make it easier to work with in lab experiments and can lead to more accurate results.

Synthesis Methods

The synthesis of 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide involves a multistep process that starts with the reaction of 2,5-dimethoxybenzaldehyde with propan-2-ol to form 2,5-dimethoxypropiophenone. The resulting compound is then reacted with 1,5-cyclooctadiene to form 4-methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]oct-7-ene-1-carboxamide. Finally, the compound is hydrolyzed to form 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide. The synthesis method of 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide is complex, but it has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide has been used in scientific research as a pharmacological tool to study certain biological processes. It has been found to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a role in synaptic transmission and neuronal signaling. 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide has also been found to have an inhibitory effect on the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA. These properties make 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide a valuable compound for studying the mechanisms of action of these receptors and their role in various physiological processes.

properties

IUPAC Name

4-methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-9(2)14-11(16)13-6-4-12(17-3,5-7-13)8-10(13)15/h9H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBLCEAOESKQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C12CCC(CC1)(CC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide

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